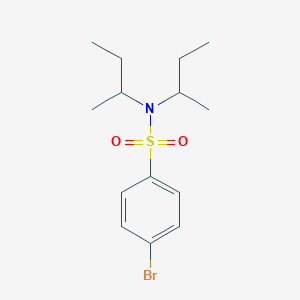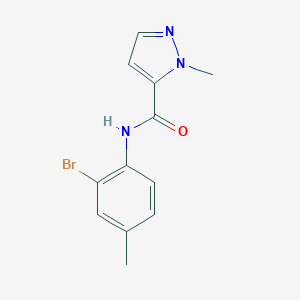![molecular formula C26H20ClN3O3S B452172 ETHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B452172.png)
ETHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound that features a quinoline core, a chlorophenyl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzoate Ester: The benzoate ester can be formed through esterification reactions involving benzoic acid and ethanol in the presence of acidic catalysts.
Final Coupling Reaction: The final step involves coupling the quinoline derivative with the benzoate ester using carbamothioyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
ETHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Sodium hydroxide in water.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Hydrolysis: Benzoic acid and quinoline derivatives.
科学的研究の応用
ETHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Pharmacology: It can be used to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Biology: It can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of ETHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The chlorophenyl group can enhance binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline: The parent compound of many biologically active molecules.
Benzoate Esters: Commonly used in medicinal chemistry for drug development.
Uniqueness
ETHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is unique due to its combination of a quinoline core, chlorophenyl group, and benzoate ester, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C26H20ClN3O3S |
|---|---|
分子量 |
490g/mol |
IUPAC名 |
ethyl 4-[[2-(4-chlorophenyl)quinoline-4-carbonyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C26H20ClN3O3S/c1-2-33-25(32)17-9-13-19(14-10-17)28-26(34)30-24(31)21-15-23(16-7-11-18(27)12-8-16)29-22-6-4-3-5-20(21)22/h3-15H,2H2,1H3,(H2,28,30,31,34) |
InChIキー |
SUSWUTDLYGKPPI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-2,5-dimethylpiperazine](/img/structure/B452090.png)
![[4-({5-Tert-butyl-3-[4-(carboxymethoxy)-3-methoxybenzylidene]-2-oxocyclohexylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B452092.png)









![(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B452109.png)

![2,2-dibromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methylcyclopropanecarboxamide](/img/structure/B452113.png)
